Hydroxycaprylic acid (2-hydroxyoctanoic acid, CAS 617-73-2) is a medium-chain alpha-hydroxy acid (AHA) characterized by its amphiphilic structure, featuring a lipophilic six-carbon tail and a polar alpha-hydroxy carboxylic acid head group. With a melting point of approximately 70 °C and an estimated water solubility of 927 mg/L, it is significantly more hydrophobic than short-chain AHAs [1]. In procurement and industrial contexts, this compound is primarily sourced as a specialized monomer for the synthesis of viscous, biodegradable polyesters (such as hexyl-substituted polylactides), a targeted inhibitor of medium-chain acyl-CoA synthetase (ACSM) for metabolic research, and a lipophilic building block for advanced cosmetic and pharmaceutical formulations.
Substituting hydroxycaprylic acid with standard short-chain AHAs (like lactic or glycolic acid) or unsubstituted medium-chain fatty acids (like caprylic acid) fundamentally compromises both polymer synthesis and biochemical assays. Short-chain AHAs lack the hexyl side chain, meaning their polymerized derivatives (e.g., standard PLA) form rigid, glassy solids with high glass transition temperatures (Tg ~40 °C), rendering them unsuitable for solvent-free, injectable liquid drug delivery systems [1]. Conversely, substituting with caprylic (octanoic) acid removes the critical alpha-hydroxyl group, which is strictly required both for ring-opening polymerization into lactides and for the competitive inhibition of medium-chain acyl-CoA synthetase (ACSM) in lipid metabolism models .
Hydroxycaprylic acid serves as the direct monomeric precursor for poly(monohexyl-substituted lactide) (PmHLA). When polymerized via ring-opening polymerization, the hexyl side chains drastically lower the glass transition temperature (Tg) of the resulting material compared to standard polylactides[1]. While standard poly(D,L-lactide) (PLA) derived from lactic acid forms a rigid solid with a Tg of approximately 40 °C, PmHLA yields a viscous liquid with a Tg ranging from -22 °C to -10 °C (depending on molecular weight) [1].
| Evidence Dimension | Polymer Glass Transition Temperature (Tg) |
| Target Compound Data | Tg = -22 °C to -10 °C (for PmHLA derived from hydroxycaprylic acid) |
| Comparator Or Baseline | Tg ≈ 40 °C (for standard PLA derived from lactic acid) |
| Quantified Difference | >50 °C reduction in Tg, shifting the polymer from a rigid glass to a viscous liquid at room temperature. |
| Conditions | Ring-opening polymerization (ROP) using Sn(Oct)2 catalyst, measured at 25 °C. |
Enables the manufacturing of injectable, solvent-free sustained-release matrices that can be formulated by simple mixing rather than requiring toxic organic solvents.
The hexyl-substituted polylactic acid (hexPLA) synthesized from hydroxycaprylic acid demonstrates high solvent-free solubilization capacities for lipophilic active pharmaceutical ingredients (APIs). In formulation studies, low molecular weight hexPLA (<5000 g/mol) successfully dissolved the lipophilic drug Loratadine up to 28% (w/w) directly into the polymer matrix [1]. In contrast, standard solid PLGA/PLA matrices cannot directly dissolve such high concentrations of lipophilic drugs without the use of intermediate organic solvents (like dichloromethane) during the encapsulation process [1].
| Evidence Dimension | Solvent-free API solubilization capacity |
| Target Compound Data | Up to 28% (w/w) direct solubility of Loratadine in hexPLA |
| Comparator Or Baseline | Standard solid PLGA/PLA (requires organic solvents for >0% direct liquid incorporation) |
| Quantified Difference | 28% absolute increase in solvent-free loading capacity for lipophilic compounds. |
| Conditions | Direct mixing into low molecular weight hexPLA (<5000 g/mol) under mild warming. |
Streamlines the procurement and manufacturing pipeline for sustained-release parenterals by eliminating the need for organic solvent procurement, handling, and rigorous clinical purging.
In biochemical assays, 2-hydroxyoctanoic acid acts as a specific competitive inhibitor of medium-chain acyl-CoA synthetase (ACSM). Assays utilizing purified medium-chain ACSM from bovine liver mitochondria demonstrate that 2-hydroxyoctanoic acid inhibits the enzyme with a Ki of 500 μM when hexanoic acid is used as the substrate . Unsubstituted medium-chain fatty acids (like octanoic or hexanoic acid) act as substrates rather than inhibitors, while short-chain AHAs lack the necessary aliphatic chain length to effectively bind the medium-chain pocket .
| Evidence Dimension | Medium-chain acyl-CoA synthetase (ACSM) inhibition (Ki) |
| Target Compound Data | Ki = 500 μM |
| Comparator Or Baseline | Unsubstituted caprylic/hexanoic acid (act as substrates, Ki not applicable for inhibition) |
| Quantified Difference | Shifts the molecule's role from an active metabolic substrate to a competitive inhibitor. |
| Conditions | Purified medium-chain acyl-CoA synthetase from bovine liver mitochondria. |
Provides metabolic researchers with a reliable, commercially available tool to selectively block medium-chain fatty acid activation without disrupting short- or long-chain lipid pathways.
Driven by its ability to lower the glass transition temperature of polylactides, hydroxycaprylic acid is the primary monomer for synthesizing poly(monohexyl-substituted lactide) (PmHLA) or hexPLA. This viscous, biodegradable liquid polymer is utilized for formulating sustained-release parenterals for lipophilic drugs without the use of toxic organic solvents [1].
Due to its specific competitive inhibition (Ki = 500 μM), 2-hydroxyoctanoic acid is procured by biochemical laboratories to study energy homeostasis and lipid metabolism. It allows researchers to selectively halt the conversion of medium-chain fatty acids into their acyl-CoA derivatives, isolating specific metabolic variables in mitochondrial assays.
As a medium-chain alpha-hydroxy acid (AHA), hydroxycaprylic acid offers a more lipophilic profile than standard glycolic or lactic acids. This structural difference alters its epidermal penetration kinetics and hydrogen-bonding capacity, making it a valuable ingredient for specialized skin conditioning formulations designed to balance exfoliation with reduced acute irritation [2].
Irritant